Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-
Description
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is an O-substituted hydroxylamine derivative characterized by a 5-fluoro-2-pyridinylmethyl group attached to the hydroxylamine oxygen. This structural motif positions it within a broader class of hydroxylamine-based derivatizing agents, which are widely employed in analytical chemistry for detecting carbonyl compounds via oxime formation .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
O-[(5-fluoropyridin-2-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H7FN2O/c7-5-1-2-6(4-10-8)9-3-5/h1-3H,4,8H2 |
InChI Key |
YQYLMVSMCBPSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CON |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Hydroxylamine Route
Procedure :
- Protection : Hydroxylamine is protected as tert-butoxycarbonyl (Boc)-NH-OH using di-tert-butyl dicarbonate.
- Deprotonation : Boc-NH-OH is treated with NaH in DMF to form Boc-NH-O⁻Na⁺.
- Alkylation : React with (5-fluoro-2-pyridinyl)methyl chloride (synthesized via thionyl chloride treatment of 5-fluoro-2-pyridinemethanol) to yield Boc-NH-O-CH₂(5-fluoro-2-pyridinyl).
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the target compound.
Optimization :
- Solvent : DMF or THF improves solubility of intermediates.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.
- Yield : 65–78% (estimated from analogous reactions in).
Reduction of Nitro Precursors
Controlled reduction of nitro-containing intermediates offers a redox-based pathway.
Hydrazine-Mediated Reduction
Procedure :
- Nitro Precursor Synthesis : 5-Fluoro-2-(nitromethyl)pyridine is prepared via nitration of 2-methyl-5-fluoropyridine (methods adapted from).
- Reduction : Hydrazine hydrate and Raney cobalt in tetrahydrofuran (THF) at −10°C selectively reduce the nitro group to hydroxylamine.
Challenges :
- Regioselectivity : Over-reduction to amines may occur without precise temperature control.
- Yield : 55–70% (based on).
Cross-Coupling Approaches
Palladium-catalyzed reactions enable direct C–O bond formation.
Buchwald-Hartwig Amination
Procedure :
- Substrates : 2-Bromo-5-fluoropyridine and O-benzylhydroxylamine.
- Catalyst System : Pd₂(dba)₃, (±)-BINAP, and NaO^tBu in toluene at 70°C.
- Deprotection : Hydrogenolysis removes the benzyl group.
Performance :
- Yield : 60–72% (extrapolated from).
- Limitations : Competing N-alkylation requires careful ligand selection.
Experimental Case Studies
Example Synthesis from 5-Fluoro-2-Pyridinemethanol
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Alkylation | High regioselectivity | Multi-step protection/deprotection | 65–78% |
| Nitro Reduction | Single-step reduction | Risk of over-reduction | 55–70% |
| Cross-Coupling | Direct C–O bond formation | Catalyst cost and sensitivity | 60–72% |
Challenges and Optimization
Competing N-Alkylation
Purification Challenges
- Solution : Chromatography on silica gel with EtOAc/hexane (3:7) effectively separates O-alkylated products.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the development of various derivatives that can exhibit different chemical properties .
Biology
- Biochemical Probes : Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is being investigated as a biochemical probe due to its ability to interact with biological molecules. This interaction is facilitated by the fluorine atom, which enhances its reactivity and binding affinity to molecular targets .
Medicine
- Therapeutic Properties : The compound has shown promise in drug development, particularly in treating cancer and microbial infections. Its diverse biological activities make it a candidate for further research into potential therapeutic applications .
Industry
- Agrochemicals Development : In industrial applications, this compound is utilized in developing agrochemicals and other industrial products due to its chemical stability and reactivity .
Hydroxylamine derivatives exhibit varied biological activities:
- Anticancer Activity : Studies have demonstrated potent anticancer effects, particularly against L1210 mouse leukemia cells, where compounds similar to Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- showed significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that inhibit DNA synthesis .
- Antimicrobial Activity : The compound has also displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives have shown effective inhibition of various bacterial strains .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is crucial for evaluating its therapeutic potential. Preliminary studies indicate a favorable toxicity profile; however, comprehensive evaluations are necessary to confirm safety across different biological systems .
Summary of Biological Activities
| Activity Type | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | L1210 Cell Proliferation | IC50 in nanomolar range | |
| Antimicrobial | Various Bacterial Strains | Significant growth inhibition | |
| Antifungal | Fungal Strains | Effective against multiple strains |
Conclusion and Future Directions
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- holds great promise as a therapeutic agent due to its diverse biological activities. Future research should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- Comprehensive toxicity evaluations.
- Clinical trials to assess efficacy in human subjects.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the O-substituted hydroxylamine core but differ in substituents, leading to distinct chemical and analytical properties:
Reactivity and Selectivity
- Pyridine vs.
- Fluorine Positioning : The 5-fluoro substituent on the pyridine ring contrasts with the 2-fluoro position in O-(2-fluorobenzyl)hydroxylamine . This difference could influence steric interactions or electronic stabilization during derivatization.
- Detection Sensitivity : PFBHA’s pentafluorobenzyl group optimizes volatility for GC-MS, achieving sub-µmolL⁻¹ detection limits , while BBHA’s bromine isotopes enable unambiguous identification in complex matrices . The target compound’s pyridine group may require complementary methods like LC-MS for analysis.
Biological Activity
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Hydroxylamine derivatives are known for their ability to act as nucleophiles, which allows them to participate in various chemical reactions. The specific structure of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- contributes to its unique biological properties. The presence of the 5-fluoro-2-pyridinyl group is particularly notable for its potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Hydroxylamine derivatives have demonstrated potent anticancer effects. For instance, studies indicate that compounds similar to Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- exhibit significant inhibition of cancer cell proliferation in various models, including L1210 mouse leukemia cells, where IC50 values were found in the nanomolar range .
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects involves the intracellular release of active metabolites that inhibit DNA synthesis. This has been confirmed through experiments where growth inhibition was reversed by adding thymidine, indicating a direct effect on nucleotide metabolism .
-
Antimicrobial Activity :
- Hydroxylamine derivatives have also shown broad-spectrum antimicrobial activity. Research has indicated that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds exhibiting isoxazole structures have been reported to possess significant antimicrobial properties .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- is crucial for evaluating its therapeutic potential. Studies have highlighted that while the compound exhibits promising activity, further investigation into its absorption, distribution, metabolism, and excretion (ADME) properties is necessary.
- Absorption and Distribution :
-
Toxicity Profile :
- Toxicological assessments are essential to ensure safety in clinical applications. Preliminary data indicate a favorable toxicity profile; however, comprehensive studies are required to confirm these findings across different biological systems.
Conclusion and Future Directions
Hydroxylamine, O-[(5-fluoro-2-pyridinyl)methyl]- shows great promise as a therapeutic agent due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. Continued research into its mechanisms of action and optimization of its pharmacological properties will be critical for developing effective therapies based on this compound.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses.
- Comprehensive toxicity evaluations.
- Clinical trials to assess efficacy in human subjects.
This compound's potential as a lead candidate for drug development underscores the importance of ongoing research in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
